molecular formula C15H18N2O4S2 B3555672 N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide

N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B3555672
M. Wt: 354.4 g/mol
InChI Key: WTFTVQSLYYMQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide” is a complex organic compound. It contains a benzene ring, which is a common structure in organic chemistry and is part of many important compounds. The compound also contains a sulfonamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. Sulfonamides are known for their use in some types of drugs, particularly antibiotics .


Molecular Structure Analysis

The molecular structure of a compound like this would involve a benzene ring substituted with various groups including a methyl group, a benzyl group, and a sulfonamide group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Sulfonamides, like the one in this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis, particularly under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents .

Mechanism of Action

If this compound is a drug, the mechanism of action would likely involve the sulfonamide group. Sulfonamide antibiotics, for example, work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

As with any chemical compound, handling “N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide” would require proper safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it has medicinal properties, for example, it could be further studied for its potential use in treating various diseases .

Properties

IUPAC Name

N-benzyl-4-(methanesulfonamido)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-17(12-13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)16-22(2,18)19/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFTVQSLYYMQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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